molecular formula C14H14O3 B8779685 2-[Hydroxy(phenyl)methyl]-5-methoxyphenol

2-[Hydroxy(phenyl)methyl]-5-methoxyphenol

Cat. No. B8779685
M. Wt: 230.26 g/mol
InChI Key: GSVOXUSYDITLIP-UHFFFAOYSA-N
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Patent
US07906684B2

Procedure details

Sodium borohydride is dissolved in 75 ml of ethanol, and the starting material (2-hydroxy-4-methoxyphenyl)phenylmethanone, dissolved in 5 ml of THF, is added dropwise over the course of about 10 min. The reaction mixture is stirred at room temperature for 1 h until all the sodium borohydride has been consumed. The solvent is removed in vacuo. The residue is partitioned in methyl t-butyl ether (MTBE)/water, and the aqueous phase is extracted a further 3 times with 50 ml of MTBE. The combined organic phases are dried over sodium sulfate, and the solvent is removed in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[OH:3][C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:5]=1[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13]>C(O)C.C1COCC1>[OH:13][CH:12]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:5]1[CH:6]=[CH:7][C:8]([O:10][CH3:11])=[CH:9][C:4]=1[OH:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)OC)C(=O)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over the course of about 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
has been consumed
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is partitioned in methyl t-butyl ether (MTBE)/water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted a further 3 times with 50 ml of MTBE
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
OC(C1=C(C=C(C=C1)OC)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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